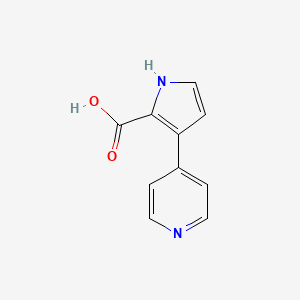
3-(4-Pyridyl)-1H-pyrrole-2-carboxylic Acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Pyridyl)-1H-pyrrole-2-carboxylic Acid is a heterocyclic compound that features both pyridine and pyrrole rings
准备方法
合成路线与反应条件
3-(4-吡啶基)-1H-吡咯-2-羧酸的合成通常涉及在受控条件下对合适的先驱体进行环化反应。一种常见的方法是将4-吡啶甲醛与乙酰乙酸乙酯在醋酸铵的存在下反应,然后进行环化,最后水解得到目标产物。
工业生产方法
该化合物的工业生产可能涉及类似的合成路线,但针对大规模生产进行了优化。这包括使用连续流动反应器以确保一致的反应条件和高产率。溶剂、催化剂和纯化方法的选择也针对最大限度地提高效率和降低成本。
化学反应分析
反应类型
3-(4-吡啶基)-1H-吡咯-2-羧酸会发生各种化学反应,包括:
氧化: 该化合物可以被氧化形成相应的N-氧化物。
还原: 还原反应可以将吡啶环转化为哌啶衍生物。
取代: 亲电和亲核取代反应可以在吡啶环和吡咯环上发生。
常用试剂和条件
氧化: 常用的氧化剂包括过氧化氢和间氯过氧苯甲酸。
还原: 常用的还原剂包括氢化铝锂或硼氢化钠。
取代: 常用的试剂包括卤素、卤代烷烃和亲核试剂(例如,胺类、硫醇类)等,并在合适的条件下使用。
主要产物
氧化: 吡啶环的N-氧化物。
还原: 哌啶衍生物。
取代: 各种取代的吡啶和吡咯衍生物。
4. 科研应用
3-(4-吡啶基)-1H-吡咯-2-羧酸在科学研究中具有多种应用:
化学: 用作合成复杂有机分子和配位化合物的构建块。
生物学: 研究其作为生物学分析中配体的潜力,以及作为研究酶相互作用的探针。
医学: 探索其潜在的治疗特性,包括抗炎和抗癌活性。
工业: 用于开发先进材料,例如导电聚合物和分子电子学。
5. 作用机理
3-(4-吡啶基)-1H-吡咯-2-羧酸的作用机理涉及它与特定分子靶标(例如酶和受体)的相互作用。该化合物可以与活性位点或变构位点结合,调节靶蛋白的活性。这种相互作用会导致细胞途径的变化,影响信号转导、基因表达和代谢调节等过程。
科学研究应用
3-(4-Pyridyl)-1H-pyrrole-2-carboxylic Acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and coordination compounds.
Biology: Investigated for its potential as a ligand in biological assays and as a probe for studying enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as conductive polymers and molecular electronics.
作用机制
The mechanism of action of 3-(4-Pyridyl)-1H-pyrrole-2-carboxylic Acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target proteins. This interaction can lead to changes in cellular pathways, influencing processes like signal transduction, gene expression, and metabolic regulation.
相似化合物的比较
类似化合物
- 3-(4-吡啶基)丙烯酸
- 4-吡啶乙酸
- 4-吡啶甲胺
独特性
3-(4-吡啶基)-1H-吡咯-2-羧酸的独特性在于它同时含有吡啶环和吡咯环,这赋予了它独特的电子和空间特性。这种双环结构使其具有多样的化学反应活性,并能够与多种生物靶标相互作用,使其成为各种研究和工业应用中宝贵的化合物。
生物活性
3-(4-Pyridyl)-1H-pyrrole-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological activity, including its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Overview of Biological Activities
Research indicates that derivatives of pyrrole and pyridine, including this compound, exhibit a range of biological activities such as:
- Antimicrobial Activity : Certain pyrrole derivatives have shown promising results against various bacterial strains, including drug-resistant tuberculosis. For instance, compounds with similar structures demonstrated minimum inhibitory concentrations (MIC) lower than 0.016 μg/mL against Mycobacterium tuberculosis, indicating potent anti-TB activity coupled with low cytotoxicity (IC50 > 64 μg/mL) .
- Antitumor Activity : Research has highlighted the potential of pyrrole-containing compounds in cancer treatment. The presence of specific substituents on the pyrrole ring can enhance antiproliferative effects against cancer cell lines .
- Kinase Inhibition : Compounds similar to this compound have been evaluated for their ability to inhibit various kinases, including ERK5. Optimization of these compounds has led to submicromolar potency and selectivity against related kinases .
Structure-Activity Relationships (SAR)
The biological activity of this compound is closely linked to its structural features. Key findings from SAR studies include:
- Substituent Effects : The introduction of electron-withdrawing groups on the pyridine or pyrrole rings often enhances biological activity. For example, the presence of halogen substituents has been correlated with increased potency in anticancer assays .
- Ring Modifications : Alterations to the carboxylic acid moiety or the introduction of additional aromatic systems can significantly influence the compound's binding affinity and biological efficacy .
Antimicrobial Efficacy
A study focusing on the anti-TB properties of pyrrole derivatives revealed that modifications leading to better solubility and metabolic stability resulted in compounds with enhanced efficacy against drug-resistant strains. For instance, compound variations that maintained structural integrity while optimizing pharmacokinetic profiles were found to be effective in vivo .
Antitumor Activity
In another investigation, a series of pyrrole-based compounds were synthesized and tested against various cancer cell lines. The results indicated that specific substitutions at the 2-position of the pyrrole ring improved cytotoxicity while maintaining low toxicity towards normal cells. This highlights the importance of careful structural design in developing effective anticancer agents .
Data Summary
| Activity | Compound | MIC (μg/mL) | IC50 (μg/mL) | Notes |
|---|---|---|---|---|
| Anti-TB | This compound | <0.016 | >64 | Low cytotoxicity; effective against drug-resistant strains |
| Anticancer | Various derivatives | Variable | Variable | Enhanced potency with specific substituents |
| Kinase Inhibition | ERK5 inhibitors | Submicromolar | Variable | Selectivity against related kinases |
属性
分子式 |
C10H8N2O2 |
|---|---|
分子量 |
188.18 g/mol |
IUPAC 名称 |
3-pyridin-4-yl-1H-pyrrole-2-carboxylic acid |
InChI |
InChI=1S/C10H8N2O2/c13-10(14)9-8(3-6-12-9)7-1-4-11-5-2-7/h1-6,12H,(H,13,14) |
InChI 键 |
SHYGULGVQYVPIM-UHFFFAOYSA-N |
规范 SMILES |
C1=CNC(=C1C2=CC=NC=C2)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















